![molecular formula C18H18N2O2 B7579327 N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B7579327.png)
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide selectively blocks the ET-1 receptors, which are expressed in various tissues, including the vasculature, heart, and kidneys. ET-1 is a potent vasoconstrictor that is produced by endothelial cells and acts on smooth muscle cells to increase vascular tone. By blocking the ET-1 receptors, N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide reduces vasoconstriction and improves blood flow.
Biochemical and Physiological Effects:
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving cardiac function, and reducing pulmonary vascular resistance. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide is a potent and selective antagonist of ET-1 receptors, making it a valuable tool for studying the role of ET-1 in various diseases. However, its use is limited by its short half-life and poor bioavailability. It also requires careful dosing and monitoring to avoid adverse effects.
Orientations Futures
There are several future directions for research on N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide, including developing more stable and bioavailable analogs, investigating its potential use in other diseases, such as cancer and diabetes, and studying its effects on ET-1 signaling pathways. Additionally, further studies are needed to determine the optimal dosing and administration of N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide for therapeutic use.
Méthodes De Synthèse
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide can be synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). It has been shown to selectively block the ET-1 receptors, which are involved in the regulation of vascular tone and cardiac function.
Propriétés
IUPAC Name |
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(19-12-14-6-2-1-3-7-14)13-20-16-9-5-4-8-15(16)10-11-18(20)22/h1-9H,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPQLHZSAESIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.